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molecular formula C9H14O2 B3025516 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde CAS No. 77630-11-6

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Cat. No. B3025516
M. Wt: 154.21 g/mol
InChI Key: NLQPHBAIRKKSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178562B2

Procedure details

To an ice-cold solution of KOtBu (24.5 g, 109 mmol, 50% solution in tert.-butanol) in THF (700 mL), ethylformate (120 mL, 123 mmol) is slowly added. The mixture is stirred at rt for 30 min before a solution of 4,4-dimethyl-cyclohexanone (50 g, 396 mmol) in ethylformate (50 mL) and THF (70 mL) is added over a period of 20 min. Upon complete addition, stirring is continued at 15-20° C. for 30 min. The orange suspension is pourred onto 10% aq. citric acid solution (200 mL) and brine (200 mL) and extracted with EA (2×200 mL). The organic extracts are washed with 0.2 N aq. NaOH and brine, dried over Na2SO4 and evaporated to dryness to give 5,5-dimethyl-2-oxo-cyclohexanecarbaldehyde (52 g) as a yellow oil; LC-MS: tR=0.89 min, [M+1+CH3CN]+=196.15.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]([O-:5])(C)C.[K+].[CH3:7][C:8]1([CH3:15])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.C(OC=O)C.[Cl-].[Na+].O>[CH3:7][C:8]1([CH3:15])[CH2:13][CH:12]([CH:2]=[O:5])[C:11](=[O:14])[CH2:10][CH2:9]1 |f:0.1,6.7.8|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24.5 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OC=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OC=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over a period of 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
Upon complete addition
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (2×200 mL)
WASH
Type
WASH
Details
The organic extracts are washed with 0.2 N aq. NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CCC(C(C1)C=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 309.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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